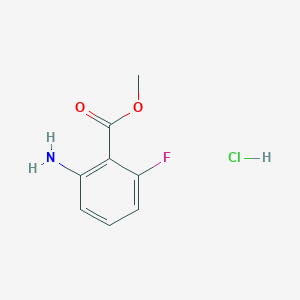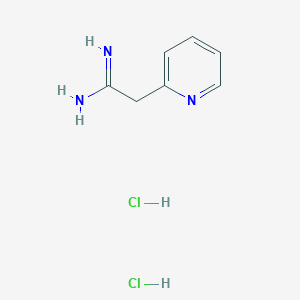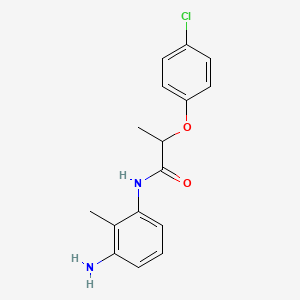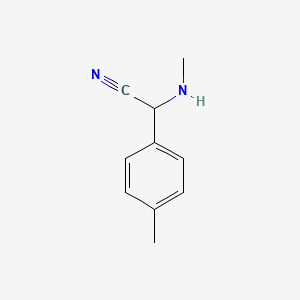
2-Chloro-5-iodo-4-pyridinamine
Overview
Description
2-Chloro-5-iodo-4-pyridinamine is a chemical compound with the molecular formula C5H3ClIN3 . It is a derivative of pyridine and contains both chlorine and iodine atoms . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds . The synthesis process involves the use of N-iodo-succinimide in acetonitrile at 70℃ under an inert nitrogen atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C5H4ClIN2 . The average mass is 254.456 Da and the monoisotopic mass is 253.910767 Da .Chemical Reactions Analysis
This compound is a derivative of pyridine and contains both chlorine and iodine atoms . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 254.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 253.91077 g/mol and the monoisotopic mass is 253.91077 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Anti-HIV Agents Synthesis
One of the applications of 2-Chloro-5-iodo-4-pyridinamine is in the synthesis of anti-HIV agents. Researchers Guillemont et al. have utilized this compound for the development of C-5 methyl-substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-one type anti-HIV agents, highlighting its potential in medicinal chemistry for antiviral drug development .
Proteomics Research
This compound is also used in proteomics research, where it serves as a biochemical tool. It is available for purchase from suppliers like Santa Cruz Biotechnology, indicating its utility in various biochemical assays and experiments related to protein study .
Organic Synthesis Intermediate
this compound acts as an intermediate in organic synthesis processes. Its structure allows for further chemical modifications, making it a versatile building block for constructing more complex molecules .
Impurity Synthesis for Pharmaceutical Compounds
ChemScene LLC mentions that this compound can be used in the synthesis of impurities for pharmaceutical compounds. This application is crucial for quality control and regulatory compliance in drug manufacturing .
Mechanism of Action
Target of Action
It is known to be a valuable building block for the development of new chemical entities with potential biological activities .
Mode of Action
2-Chloro-5-iodo-4-pyridinamine plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . It acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique reactivity profile suggests that it can participate in a variety of reactions and pathways, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.59 cm/s .
Result of Action
Given its reactivity and the presence of iodine and chlorine, it is likely to participate in a variety of chemical transformations under suitable reaction conditions .
Action Environment
Care should be taken to avoid inhalation, ingestion, or skin contact due to its potential reactivity and the presence of iodine and chlorine .
properties
IUPAC Name |
2-chloro-5-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUUKULVAIMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670325 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
800402-12-4 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)





![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)